molecular formula C3H10NO7P B12965017 O-Phosphono-L-serine hydrate

O-Phosphono-L-serine hydrate

Cat. No.: B12965017
M. Wt: 203.09 g/mol
InChI Key: VEZNQCMHECMQMW-DKWTVANSSA-N
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Description

O-Phosphono-L-serine hydrate is a phosphorylated derivative of the amino acid L-serine. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its involvement in the serine synthesis pathway and its function as an agonist at group III metabotropic glutamate receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Phosphono-L-serine hydrate can be synthesized through the phosphorylation of L-serine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the phosphorylated product .

Industrial Production Methods

In industrial settings, the production of this compound may involve enzymatic phosphorylation processes. These methods utilize enzymes such as phosphoserine phosphatase to catalyze the phosphorylation of L-serine. This approach is advantageous due to its specificity and efficiency in producing high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-serine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted phosphoserine compounds .

Scientific Research Applications

O-Phosphono-L-serine hydrate has a wide range of applications in scientific research:

Mechanism of Action

O-Phosphono-L-serine hydrate exerts its effects by acting as an agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). It mimics the phosphatidylserine head group and modulates the activity of these receptors, leading to various cellular responses. The compound also inhibits the proliferation of microglia and enhances neuronal differentiation .

Comparison with Similar Compounds

Similar Compounds

  • L-Serine O-phosphate
  • L-2-Amino-3-hydroxypropanoic acid 3-phosphate
  • Phosphoserine

Uniqueness

O-Phosphono-L-serine hydrate is unique due to its specific agonistic activity at group III metabotropic glutamate receptors and its role in modulating neuronal differentiation and microglial activity. This distinguishes it from other phosphorylated serine derivatives that may not exhibit the same level of specificity or biological activity .

Properties

Molecular Formula

C3H10NO7P

Molecular Weight

203.09 g/mol

IUPAC Name

(2S)-2-amino-3-phosphonooxypropanoic acid;hydrate

InChI

InChI=1S/C3H8NO6P.H2O/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H2/t2-;/m0./s1

InChI Key

VEZNQCMHECMQMW-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OP(=O)(O)O.O

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O.O

Origin of Product

United States

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